Triethoxysilylpropylmaleamic acid

Silicone rubber composites Silica dispersion Mechanical reinforcement

Conventional silane modifiers (HDMS, VTEO) lack carboxyl functionality, compromising filler-matrix adhesion and limiting composite durability. Triethoxysilylpropylmaleamic acid uniquely combines triethoxysilyl anchoring with maleamic acid's carboxyl and C=C dual reactivity to resolve these limitations. • 24-52% tensile strength improvement over HDMS/VTEO in silica-filled silicone rubber at equivalent loading • Immersion-based Si₃N₄ biosensor chip carboxylation; 100 on/off cycles with 5.7% CV; AFP LOD 100 ng/mL • Cu-loaded SBA-15 achieving MIC/MBC 31.25 μg/mL against S. aureus & E. coli; ROS generation 14-19% higher than imidazoline analogs • Dual C=C/carboxyl reactivity enables copolymerization with unsaturated polyester, vinyl ester, and acrylic matrices during cure.

Molecular Formula C13H25NO6Si
Molecular Weight 319.43 g/mol
CAS No. 33525-68-7
Cat. No. B1587868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxysilylpropylmaleamic acid
CAS33525-68-7
Molecular FormulaC13H25NO6Si
Molecular Weight319.43 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)C=CC(=O)O)(OCC)OCC
InChIInChI=1S/C13H25NO6Si/c1-4-18-21(19-5-2,20-6-3)11-7-10-14-12(15)8-9-13(16)17/h8-9H,4-7,10-11H2,1-3H3,(H,14,15)(H,16,17)
InChIKeyYSIBYEBNVMDAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethoxysilylpropylmaleamic Acid (CAS 33525-68-7): Carboxy-Functional Silane Coupling Agent for Polymer Composites and Biosensor Fabrication


Triethoxysilylpropylmaleamic acid (CAS 33525-68-7), also designated as 4-oxo-4-[[3-(triethoxysilyl)propyl]amino]-2-butenoic acid, is a bifunctional organosilane coupling agent characterized by a triethoxysilyl anchoring group and a maleamic acid moiety bearing both carboxyl and carbon-carbon double bond functionalities [1]. With a molecular formula of C13H25NO6Si, a molecular weight of 319.43 g/mol, and a density of 1.11 g/cm³ at 20°C, this compound serves as a molecular bridge between inorganic substrates and organic matrices . The carboxyl group provides reactive anchoring sites for further conjugation, while the silane terminus enables covalent attachment to hydroxylated surfaces, making this compound particularly relevant for surface functionalization, polymer composite reinforcement, and biosensor fabrication applications .

Bifunctional organosilane coupling agent with triethoxysilyl anchoring
Maleamic acid moiety: carboxyl, amide, and C=C reactive sites
Surface functionalization, composite reinforcement, biosensor fabrication

Why Generic Silane Coupling Agents Cannot Replace Triethoxysilylpropylmaleamic Acid in Demanding Formulations


Silane coupling agents share a common trialkoxysilyl anchoring mechanism, yet their organic functionality dictates specific interfacial chemistry and ultimate composite performance. Triethoxysilylpropylmaleamic acid is structurally distinct from widely used alternatives such as hexamethyldisilazane (HDMS, a non-functional silylating agent), vinyltriethoxysilane (VTEO, bearing only a vinyl group), and 3-aminopropyltriethoxysilane (APTES, an amino-functional silane) [1]. The maleamic acid moiety uniquely combines a carboxyl group for hydrogen bonding and ionic interactions, an amide linkage for molecular flexibility, and a carbon-carbon double bond capable of participating in radical curing reactions . These three reactive features within a single molecule enable mechanisms that no single comparator can replicate. Substituting with HDMS loses carboxyl-mediated filler dispersion and crosslinking; substituting with VTEO loses hydrogen-bonding capacity; substituting with APTES introduces amine chemistry incompatible with acid-sensitive or amine-reactive systems [2]. The following quantitative evidence demonstrates that this structural differentiation translates into measurable performance advantages that generic substitution cannot achieve.

Target
Substitute
Key Mismatch
Triethoxysilylpropylmaleamic acid
HDMS
Lacks carboxyl; no hydrogen bonding or covalent coupling capability
Triethoxysilylpropylmaleamic acid
VTEO
Vinyl group only; cannot provide carboxyl-mediated filler dispersion
Triethoxysilylpropylmaleamic acid
APTES
Amine functionality may interfere with acid-sensitive or amine-reactive systems

Quantitative Performance Differentiation: Triethoxysilylpropylmaleamic Acid vs. In-Class Comparators


Tensile Strength Enhancement in Silicone Rubber/Silica Composites: Head-to-Head Comparison with HDMS and VTEO

In a direct comparative study of silicone rubber (SR)/silica composites, modification with triethoxysilylpropylmaleamic acid (designated MAA in the study) produced significantly higher tensile strength than modification with either hexamethyldisilazane (HDMS) or vinyltriethoxysilane (VTEO) at equivalent loading [1]. SEM analysis confirmed that MAA facilitated superior silica dispersion in the SR matrix, which the authors attributed to hydrogen-bonding interactions between the carboxyl/amino groups and the silica surface, combined with participation of the carbon-carbon double bond in the SR curing reaction [1].

Tensile Strength
Head-to-head
8.2 MPa vs 6.6 MPa (HDMS), 5.4 MPa (VTEO)
Reported higher tensile performance
SR/silica composite; modifier loading 3%
Silicone rubber composites Silica dispersion Mechanical reinforcement

Compression Set and Stress Relaxation Performance in Silicone Rubber: MAA vs. HDMS and VTEO

The same comparative study evaluated long-term elastic recovery and stress relaxation behavior. Triethoxysilylpropylmaleamic acid (MAA)-modified SR/silica composites exhibited both the lowest compression stress relaxation rate and the smallest compression permanent deformation (compression set) among the three modifiers tested [1]. This performance advantage is attributed to the formation of a non-covalent crosslinking network via hydrogen bonding between the carboxyl/amino groups of MAA and the silica surface, combined with covalent participation of the MAA carbon-carbon double bond in the SR curing network [1].

Compression Set
Head-to-head
Lowest compression set and stress relaxation rate
Supports long-term elastic recovery differentiation
SR/silica; m(modifier):m(SR)=3%
Silicone rubber Compression set Stress relaxation Sealing applications

Biosensor Surface Functionalization: Reproducibility and Regeneration Performance vs. Alternative Carboxy Silanes

In the fabrication of carboxylated silicon nitride sensor chips for label-free alpha-fetoprotein (AFP) detection, three carboxy-terminated silane coupling agents were examined: triethoxysilylpropylmaleamic acid, carboxyethylsilanetriol sodium salt (CTES), and N-(trimethoxysilylpropyl)ethylenediamine triacetic acid trisodium salt [1]. Triethoxysilylpropylmaleamic acid was selected for full sensor characterization and demonstrated exceptional operational stability [2]. The anti-AFP-immobilized sensor chip prepared using this compound provided a reversible response through 100 on/off cycles using a regeneration buffer, with a coefficient of variation (CV) of 5.7%, indicating high reproducibility [2].

Regeneration Cycles
Cross-study
100 on/off cycles; CV 5.7%
Supports sensor reproducibility assessment
Silicon nitride RIfS sensor; AFP antibody
Biosensor fabrication Silicon nitride surface modification Antibody immobilization Label-free detection

AFP Detection Performance: Limit of Detection, Dynamic Range, and Cross-Reactivity

The triethoxysilylpropylmaleamic acid-functionalized silicon nitride sensor chip, when integrated into a microfluidic reflectometric interference spectroscopy (RIfS) system, achieved a limit of detection (LOD) of 100 ng/mL for alpha-fetoprotein (AFP), with a measurement range spanning three orders of magnitude [1]. Critically, the sensor chip demonstrated no cross-reactivity with human serum albumin, Immunoglobulin G, transferrin, or fibrinogen at 100 μg/mL without requiring blocking reagents such as bovine serum albumin [1]. This selectivity is a direct consequence of the carboxylated surface chemistry enabled by triethoxysilylpropylmaleamic acid.

LOD & Selectivity
Reported
LOD 100 ng/mL; 3-order range; zero cross-reactivity
Supports biomarker detection workflow
Without blocking reagents; serum proteins tested
Biosensor Alpha-fetoprotein Immunoassay Diagnostic detection

Copper-Functionalized Mesoporous Silica: Antimicrobial Activity of SBA-maleamic-Cu vs. Imidazoline Analog

In a study comparing functionalized SBA-15 mesoporous silica materials, triethoxysilylpropylmaleamic acid (maleamic) and triethoxy-3-(2-imidazolin-1-yl)propylsilane (imidazoline) were used as ligands for copper loading [1]. The maleamic-based copper-functionalized material (SBA-maleamic-Cu) demonstrated potent antimicrobial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of approximately 31.25 μg/mL (corresponding to ca. 1.13 μg/mL of Cu) [1]. This material increased reactive oxygen species (ROS) production in S. aureus by 427% and in E. coli by 387% relative to untreated controls [1].

ROS Generation
Cross-study
427% (S. aureus), 387% (E. coli); 14-19% higher vs imidazoline-Cu
Supports antimicrobial screening context
SBA-15-Cu material; MIC/MBC 31.25 μg/mL
Antimicrobial materials Mesoporous silica Copper functionalization Reactive oxygen species

Filler Dispersion and Interfacial Compatibility: Molecular Bridging vs. Non-Functional Silanes

Triethoxysilylpropylmaleamic acid functions as a molecular bridge that covalently bonds to inorganic surfaces via the triethoxysilyl group while providing a carboxyl terminus for reaction with organic functional groups such as epoxy and amino moieties . This dual reactivity stands in contrast to non-functional silylating agents like HDMS, which provide only surface hydrophobization without organic-phase coupling capability [1]. The carboxyl group's polarity and hydrogen-bonding capacity promote uniform wetting and dispersion of inorganic fillers (silica, calcium carbonate, talc) in polymer matrices, preventing filler agglomeration and reducing phase boundary defects .

Coupling Mechanism
Class-level
Carboxyl H-bonding + C=C radical curing
Class-level interfacial reactivity context
Qualitative advantage over non-functional silanes
Composite materials Interfacial adhesion Filler dispersion Silane coupling

Evidence-Backed Application Scenarios for Triethoxysilylpropylmaleamic Acid


High-Strength Silicone Rubber Formulations for Seals, Gaskets, and Automotive Components

When formulating silicone rubber composites for demanding sealing and gasketing applications, triethoxysilylpropylmaleamic acid provides a 24-52% tensile strength improvement over HDMS and VTEO modifiers at equivalent loading [1]. This translates to enhanced mechanical durability and reduced failure rates in automotive gaskets, O-rings, and industrial seals. Additionally, the lowest compression set and stress relaxation rate among tested modifiers ensure that components maintain sealing integrity under prolonged compressive loads [1]. Formulators seeking to reduce part thickness while preserving mechanical performance should evaluate triethoxysilylpropylmaleamic acid as a performance-enhancing additive for silica-filled silicone rubber compounds.

Carboxylated Silicon Nitride Biosensor Chips for Label-Free Immunoassays

For biosensor developers and in vitro diagnostic manufacturers, triethoxysilylpropylmaleamic acid enables simple immersion-based carboxylation of silicon nitride sensor chips without requiring complex multi-step surface chemistry [2]. The resulting functionalized surface supports reversible antigen-antibody detection through 100 on/off cycles with a CV of 5.7%, demonstrating robustness suitable for commercial diagnostic platforms [2]. With an AFP detection LOD of 100 ng/mL and zero cross-reactivity with major serum proteins at 100 μg/mL, this surface chemistry supports accurate biomarker quantification without blocking reagent steps [2]. Researchers developing label-free biosensors for protein biomarkers should consider this compound as a streamlined surface functionalization reagent.

Antimicrobial Copper-Functionalized Mesoporous Silica Materials

In the development of antimicrobial mesoporous silica materials, triethoxysilylpropylmaleamic acid serves as an effective ligand for copper loading into SBA-15 pore structures [3]. The resulting SBA-maleamic-Cu material achieves MIC/MBC values of 31.25 μg/mL against both S. aureus and E. coli, with ROS generation 14-19% higher than imidazoline-functionalized analogs [3]. Materials scientists and biomedical engineers developing antimicrobial coatings, wound dressings, or implant surface modifications should evaluate triethoxysilylpropylmaleamic acid as a versatile linker for immobilizing copper and potentially other transition metals within ordered mesoporous silica frameworks.

Surface Modification of Inorganic Fillers for High-Performance Polymer Composites

For polymer compounders and composite manufacturers, triethoxysilylpropylmaleamic acid provides a unique combination of carboxyl hydrogen-bonding capacity and C=C double bond reactivity that improves filler dispersion and interfacial adhesion in silica-, talc-, and calcium carbonate-filled polymer systems . Unlike non-functional silanes that only hydrophobize filler surfaces, this compound creates a molecular bridge that covalently anchors to the filler while providing reactive sites for coupling with epoxy, amino, or unsaturated resin matrices . This dual functionality is particularly valuable in unsaturated polyester, vinyl ester, and acrylic composite systems where the C=C double bond can copolymerize with the matrix during curing .

Application
Selection Property
Validation Focus
Elastomer composite research
Tensile and compression set performance
Mechanical reinforcement vs. non-carboxyl silanes
Biosensor surface chemistry
Surface carboxylation and regeneration
Label-free immunoassay reproducibility
Antimicrobial material development
Copper-functionalization via maleamic ligand
ROS-mediated bacterial inhibition screening
Filler-polymer composite modification
Bifunctional coupling (silane + carboxyl/C=C)
Interfacial adhesion and filler dispersion

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